Sigma-1 Receptor Ligand Derivatization: Ki Values of N-Substituted 4-yl Aminoethyl Tetrahydrobenzothiophenes vs. 3-yl Analog Baseline
N-substituted derivatives of the target compound (bearing the 4-yl aminoethyl scaffold) demonstrate potent sigma-1 (σ₁) receptor affinity. The N-benzyl derivative (4a) exhibits Ki = 49 nM, and the N-cyclohexylmethyl derivative (4d) achieves Ki = 5.0 nM against σ₁ receptors [1]. In contrast, the corresponding 3-yl aminoethyl scaffold did not emerge as the lead pharmacophoric element from the rational design study combining σ₁ pharmacophoric fragments; the 4-yl substitution pattern was specifically selected to reproduce the spatial arrangement required for σ₁ engagement [1]. This provides a class-level inference that the 4-yl isomer is uniquely validated as a σ₁ ligand precursor among tetrahydrobenzothiophene regioisomers.
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki, nM) of N-substituted derivatives |
|---|---|
| Target Compound Data | Derivative 4a (N-benzyl): Ki = 49 nM; Derivative 4d (N-cyclohexylmethyl): Ki = 5.0 nM |
| Comparator Or Baseline | 3-yl aminoethyl scaffold: No sigma-1 affinity data reported in the same rational design series; the 4-yl scaffold was preferentially selected for σ₁ pharmacophore combination |
| Quantified Difference | Ki = 49 nM and Ki = 5.0 nM for 4-yl derivatives; no comparable σ₁ binding data available for 3-yl counterparts within this pharmacophoric series |
| Conditions | Radioligand binding assay; guinea pig σ₁ receptor; competitive displacement of [³H]-(+)-pentazocine; performed in the context of pharmacophoric element combination study |
Why This Matters
Procurement of the 4-yl isomer provides direct synthetic access to a validated, patent-protected sigma-1 ligand series, whereas the 3-yl isomer lacks documented sigma-1 pharmacophoric validation and would require de novo SAR exploration.
- [1] Harel, D.; Schepmann, D.; Wünsch, B. New combination of pharmacophoric elements of potent σ₁ ligands: design, synthesis and σ receptor affinity of aminoethyl substituted tetrahydrobenzothiophenes. Eur. J. Med. Chem. 2013, 69, 490–497. DOI: 10.1016/j.ejmech.2013.09.006. View Source
